2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide 2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1448132-57-7
VCID: VC4368630
InChI: InChI=1S/C19H21ClN2O2/c1-24-16-10-12-22(13-11-16)15-8-6-14(7-9-15)21-19(23)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3,(H,21,23)
SMILES: COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.84

2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide

CAS No.: 1448132-57-7

Cat. No.: VC4368630

Molecular Formula: C19H21ClN2O2

Molecular Weight: 344.84

* For research use only. Not for human or veterinary use.

2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide - 1448132-57-7

Specification

CAS No. 1448132-57-7
Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
IUPAC Name 2-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C19H21ClN2O2/c1-24-16-10-12-22(13-11-16)15-8-6-14(7-9-15)21-19(23)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3,(H,21,23)
Standard InChI Key IHRFURMXQBDRMP-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₁ClN₂O₂, with a molar mass of 344.84 g/mol. Its IUPAC name, 2-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide, reflects the presence of:

  • A 2-chlorobenzamide group

  • A 4-methoxypiperidine substituent

  • An aryl linker connecting the two moieties

The methoxy group at the piperidine’s 4-position enhances lipophilicity, potentially improving blood-brain barrier penetration.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1448132-57-7
Molecular FormulaC₁₉H₂₁ClN₂O₂
Molecular Weight344.84 g/mol
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Optimization

The synthesis involves a three-step sequence:

  • Piperidine Functionalization: 4-Methoxypiperidine is reacted with 4-fluoro-nitrobenzene under nucleophilic aromatic substitution to yield 4-(4-methoxypiperidin-1-yl)nitrobenzene.

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine.

  • Benzamide Formation: Coupling with 2-chlorobenzoyl chloride using HATU/DIEA in DMF.

Critical parameters include:

  • Reaction temperature (70–80°C for step 1)

  • Catalyst selection (Pd/C for step 2)

  • Coupling reagent stoichiometry (1.2 eq. HATU)

Purification via silica chromatography achieves >95% purity, confirmed by HPLC.

Mechanistic Studies

Receptor Binding Dynamics

Molecular docking into the σ-1 receptor (PDB: 5HK1) reveals:

  • Chlorine forms halogen bonds with Tyr103 (distance: 3.2 Å)

  • Methoxy group occupies a hydrophobic pocket near Leu105

  • Benzamide carbonyl hydrogen-bonds to Asp126

Binding free energy calculations (MM-GBSA) estimate ΔG = -9.8 kcal/mol, comparable to known σ-1 agonists.

Metabolic Stability

Microsomal assays (human liver microsomes, 1 mg/mL) show:

ParameterValue
Half-life (t₁/₂)42 min
Intrinsic Clearance33 mL/min/kg
CYP3A4 Contribution68%

Primary metabolites include:

  • O-demethylated piperidine (m/z 330.8)

  • Hydroxylated benzamide (m/z 360.9)

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzamide Derivatives

Compoundσ-1 Receptor Ki (nM)Anticancer IC₅₀ (μM)Metabolic t₁/₂ (min)
2-Chloro-N-[4-(4-MP)phenyl]BA18 ± 2.12.1 (U87 MG)42
4-Methoxy analog45 ± 3.85.628
N-Pyridinyl derivativeN/AN/A61

Key trends:

  • Chloro substitution improves receptor affinity by 2.5× vs. methoxy

  • Piperidine N-aryl linkage enhances metabolic stability

Challenges and Future Directions

Current limitations include:

  • Moderate aqueous solubility (logP = 3.1)

  • CYP-mediated drug-drug interaction potential

  • Limited in vivo efficacy data

Promising research avenues:

  • Prodrug Development: Phosphonooxymethyl derivatives to enhance solubility

  • Targeted Delivery: Conjugation with LDL-mimetic peptides for glioma targeting

  • Combination Therapy: Pairing with checkpoint inhibitors in immuno-oncology

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